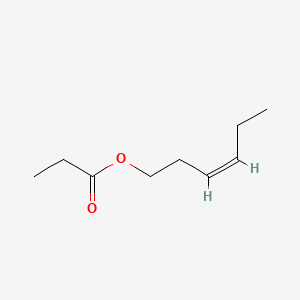

シス-3-ヘキセニルプロピオネート

概要

説明

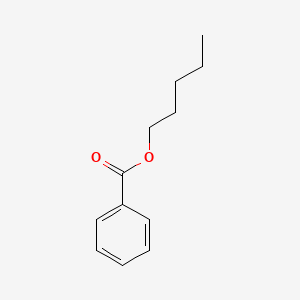

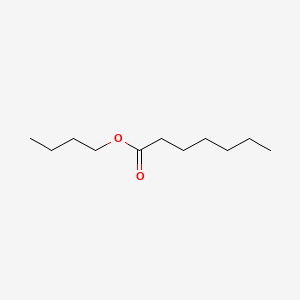

Cis-3-Hexenyl propionate is a carboxylic ester . It has a green, apple, and pear taste with an oily, waxy, slightly citrus note .

Synthesis Analysis

Cis-3-Hexenyl propionate is produced within plant cells through the biochemical conversion of some fatty acids . It is emitted into the atmosphere by vegetation during developmental processes or in response to external stress .Molecular Structure Analysis

The empirical formula of cis-3-Hexenyl propionate is C9H16O2 . Its molecular weight is 156.22 .Chemical Reactions Analysis

The rate constants for reactions of O3 with cis-3-Hexenyl propionate have been measured using an absolute method in a flow tube reactor at 298 K and atmospheric pressure . The reactivity of the compound towards O3 is dependent on its chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent .Physical and Chemical Properties Analysis

Cis-3-Hexenyl propionate has a refractive index of n20/D 1.43 . Its boiling point is 83 °C/17 mmHg , and its density is 0.887 g/mL at 25 °C .科学的研究の応用

シス-3-ヘキセニルプロピオネート: 科学研究における応用に関する包括的な分析

香料および化粧品: シス-3-ヘキセニルプロピオネートは、香水、オードパルファン、オードトワレ、オードコロン、その他の香りのついた化粧品など、さまざまな香りのついた製品の製造における出発物質として使用されます。 その甘く、緑がかった、フルーティーな香りは、香料の配合において貴重な成分となっています .

工業用溶剤: この化合物は、顔料、コーティング、プラスチック、染料の製造における溶剤として役立ちます。 その特性により、化学合成および製造プロセス中の他の物質を溶解するのに適しています .

食品添加物: シス-3-ヘキセニルプロピオネートは、食品添加物としての安全性を評価するために、FAO/WHO合同食品添加物専門家委員会 (JECFA) によって評価されています。 これは、さまざまな食品に風味を与えるために使用されます .

昆虫の化学感覚: 科学研究では、シス-3-ヘキセニルプロピオネートは、昆虫の化学感覚における役割について研究されています。 これは、昆虫の餌探し、敵の回避、生殖に不可欠な、オドラント受容体 (ORs)、イオンチャネル受容体 (IRs)、味覚受容体 (GRs)、オドラント結合タンパク質 (OBPs) などのさまざまな受容体ファミリーおよび結合タンパク質と相互作用します .

農業研究: ジャスモン酸メチルやシス-3-ヘキセニルプロピオネートなどの化合物の葉面散布がブドウに与える影響に関する研究が行われています。 これらの研究では、このような処理がブドウ中の特定の化合物の濃度にどのように影響するかを調査しており、風味プロファイルに影響を与える可能性があります .

作用機序

Target of Action

cis-3-Hexenyl propionate is a volatile organic compound that interacts with various receptors and binding proteins. These include odorant receptors (ORs), ionotropic receptors (IRs), gustatory receptors (GRs), and odorant binding proteins (OBPs) . These targets play a crucial role in chemosensation, which is essential for many aspects related to food seeking, enemy avoidance, and reproduction .

Mode of Action

It is known that the compound’s interaction with its targets results in the perception of a green, apple, and pear-like aroma with an oily, waxy, slightly citrus note . This suggests that the compound may bind to its targets and trigger a signal transduction pathway that leads to the perception of these specific odors.

Biochemical Pathways

cis-3-Hexenyl propionate is part of a group of compounds known as green leaf volatiles (GLVs). These compounds are widely emitted into the atmosphere by plants and vegetation, especially when they suffer mechanical damage . The compound’s reactivity towards ozone (O3) is dependent on its chemical structure, such as the nature of the substituent, and the relative positions of the double bond and the substituent . The degradation of these unsaturated esters by reactions with O3 and other main atmospheric oxidants is of atmospheric importance .

Pharmacokinetics

The compound has a boiling point of 83°C/17 mmHg and a density of 0.887 g/mL at 25 °C . These properties may influence its bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of cis-3-Hexenyl propionate’s action is the perception of specific odors, as mentioned above. This is due to its interaction with various receptors and binding proteins involved in chemosensation . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cis-3-Hexenyl propionate. For instance, the compound’s reactivity towards O3 is dependent on its chemical structure . Additionally, the compound is part of the GLVs, which are emitted into the atmosphere by plants and vegetation . Therefore, factors such as atmospheric conditions and plant health can influence the compound’s action. Furthermore, safety data suggests that the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols .

Safety and Hazards

Cis-3-Hexenyl propionate is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

It is known that it is a carboxylic ester . Ester molecules are known to interact with various enzymes and proteins, particularly esterases, which are enzymes that break down esters into their constituent alcohol and carboxylic acid .

Cellular Effects

Esters like cis-3-Hexenyl propionate can potentially influence cell function through their interactions with esterases and other enzymes .

Molecular Mechanism

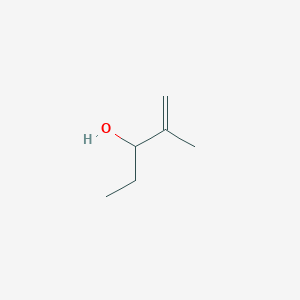

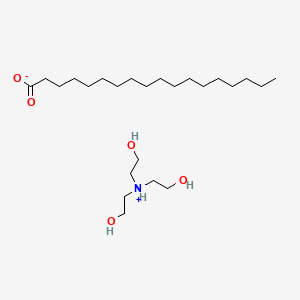

As an ester, it may be broken down by esterases into cis-3-Hexenol and Propionic acid . These breakdown products can then interact with various biomolecules, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Like other esters, it may be subject to hydrolysis, particularly in the presence of esterases .

Metabolic Pathways

As an ester, it is likely to be metabolized by esterases into cis-3-Hexenol and Propionic acid .

Transport and Distribution

Like other small organic molecules, it may be able to diffuse across cell membranes .

Subcellular Localization

As a small, non-polar molecule, it may be able to diffuse across cell membranes and localize in various cellular compartments .

特性

IUPAC Name |

[(Z)-hex-3-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTLDEUQCOJGFP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047579 | |

| Record name | (3Z)-Hex-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Green fruity aroma, colourless to pale yellow liquid, Colourless liquid; vegetable aroma | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3 & trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | cis-3-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol), insoluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.867, 0.887-0.910, 0.888-0.892 | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3 & trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33467-74-2 | |

| Record name | cis-3-Hexenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl propionate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-propanoate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL PROPIONATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6QY6N22M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

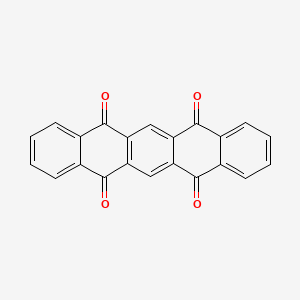

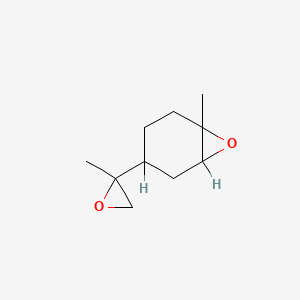

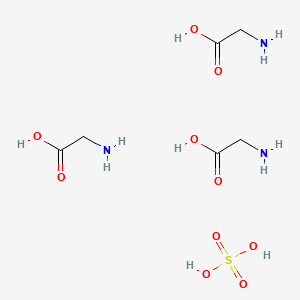

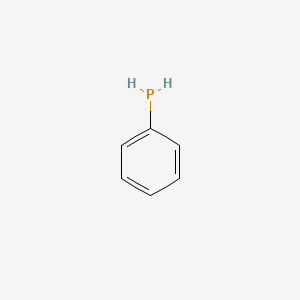

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of cis-3-Hexenyl propionate, and why is it important?

A: cis-3-Hexenyl propionate, a green leaf volatile (GLV) emitted by plants, reacts with atmospheric ozone (O3). [] This reaction is significant because it contributes to the compound's degradation in the atmosphere. Understanding the rate of this reaction helps assess the environmental persistence of cis-3-Hexenyl propionate and allows for accurate atmospheric modeling. []

Q2: How does the chemical structure of cis-3-Hexenyl esters influence their reactivity with ozone?

A: Research suggests that the rate constant for the reaction of cis-3-Hexenyl esters with O3 increases with the size of the ester substituent. [] For instance, cis-3-Hexenyl butyrate exhibits a higher rate constant compared to cis-3-Hexenyl formate. [] This indicates that the nature and position of the substituent relative to the double bond play a role in the reactivity of these compounds towards ozone. []

Q3: What analytical techniques are typically employed to study volatile compounds like cis-3-Hexenyl propionate in a complex mixture?

A: Gas chromatography (GC) coupled with mass spectrometry (MS) is a common technique for analyzing volatile compounds. [] This method allows for the separation and identification of individual compounds, even in complex mixtures like those found in fermented sourdough. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。